molecular formula C10H16ClNO B1623055 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide CAS No. 21417-18-5

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide

Cat. No.: B1623055
CAS No.: 21417-18-5
M. Wt: 201.69 g/mol
InChI Key: QOLDHFIDPLVGMJ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide is an organic compound with the molecular formula C₁₀H₁₆ClNO It is characterized by the presence of a chloro group, a cyclohexene ring, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide typically involves the reaction of cyclohexene with ethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Cyclohexene: is reacted with in the presence of a base to form N-cyclohex-1-en-1-yl-N-ethylamine.

  • The resulting amine is then treated with chloroacetyl chloride to introduce the chloro group and form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclohexene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexyl-N-ethylacetamide
  • 2-chloro-N-cyclohex-1-en-1-yl-N-methylacetamide
  • 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide

Uniqueness

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide is unique due to its specific combination of a chloro group, a cyclohexene ring, and an ethylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDHFIDPLVGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406992
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21417-18-5
Record name Acetamide, 2-chloro-N-1-cyclohexen-1-yl-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21417-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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